

The Pyridazinone Core: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.^[1] Its inherent structural features and synthetic tractability have allowed for the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the pyridazinone core, focusing on its role in the development of novel therapeutic agents. We will delve into the quantitative structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the key signaling pathways modulated by this versatile scaffold.

Quantitative Biological Data of Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives is underscored by their potent and varied biological activities. The following tables summarize the quantitative data for representative pyridazinone compounds across different biological targets, facilitating a comparative analysis of their efficacy.

Table 1: Pyridazinone Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)

Compound	Target Cancer Cell Line	IC50 / GI50 (μM)	VEGFR-2 Inhibition IC50 (μM)	Reference
Pyridine-derived compound 10	HepG2	4.25	0.12	[2]
Pyridine-derived compound 10	MCF-7	6.08	0.12	[2]
Pyridine-derived compound 8	HepG2	4.34	0.13	[2]
Pyridine-derived compound 9	HepG2	4.68	0.13	[2]
Pyridazinone-diarylurea 10l	A549/ATCC	1.66 - 100 (GI50)	-	[3]
Pyridazinone-diarylurea 17a	-	-	Potent Inhibition	[3]
Pyridazinoquinazoline derivative 6	HEPG-2	-	High in vitro and in vivo activity	[4]

Table 2: Pyridazinone Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)

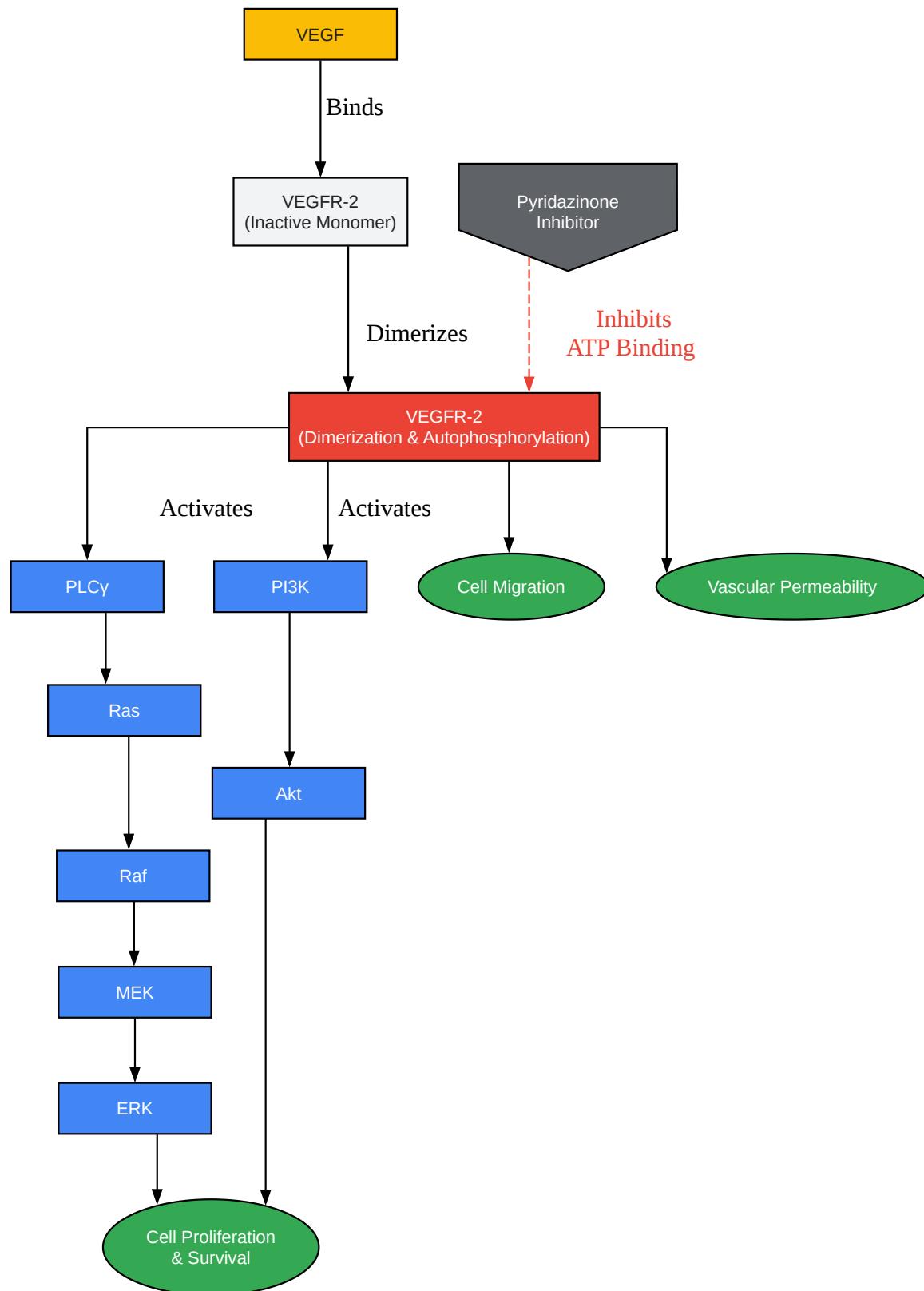
Compound	COX-1 IC ₅₀ (μ M)	COX-2 IC ₅₀ (μ M)	Selectivity Index (SI) for COX-2	Reference
Pyridazine derivative 4c	-	0.26	-	[5]
Pyridazine derivative 6b	-	0.18	6.33	[5]
Pyrazole-pyridazine hybrid 5f	-	1.50	9.56	[6]
Pyrazole-pyridazine hybrid 6f	-	1.15	8.31	[6]
Pyridazinone derivative 5a	-	0.77	16.70	[7]
Pyridazinone derivative 5f	-	1.89	13.38	[7]
Pyridazine derivative 9a	-	0.0155	21.29	[8]
Pyridazine derivative 16b	-	0.0169	18.63	[8]

Table 3: Pyridazinone Derivatives as Cardiovascular Agents (Phosphodiesterase Inhibitors)

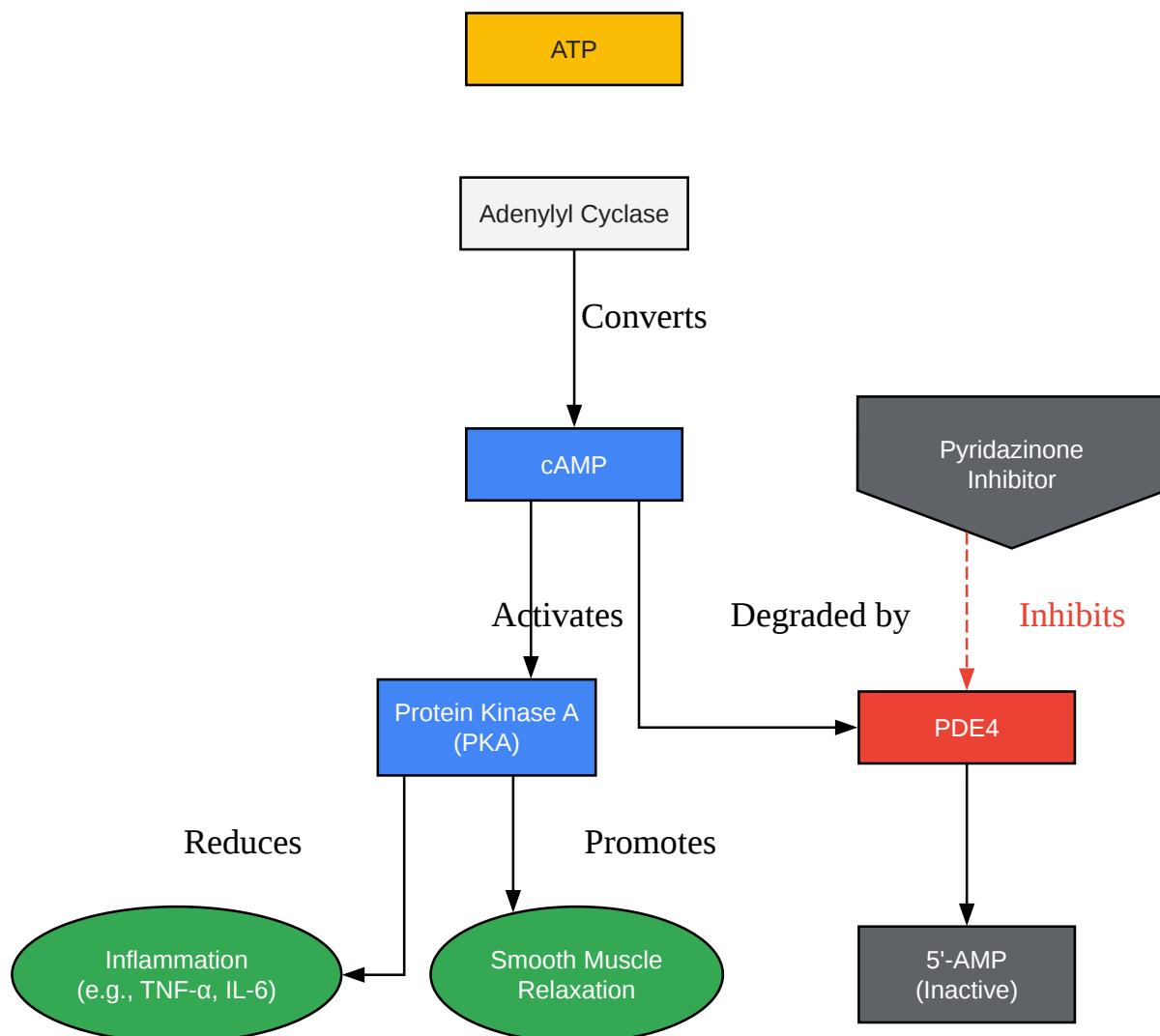
Compound	Target PDE	IC50 (nM)	Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)	PDE4B	251	[9]
Pyrazolopyrimidopyridazinone 5r	PDE5	8.3	[10]
Biphenyl Pyridazinone Derivative	PDE4	Picomolar range	[11]
Dihydropyridazinone derivative	PDE-IIIB	0.19	[12]
Dihydropyridazinone derivative	PDE-3A	1.3	[12]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for understanding the development and mechanism of action of pyridazinone-based drugs. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazinone derivatives and a typical drug discovery workflow.

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VEGFR-2 signaling pathway and pyridazinone inhibition.



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PDE4 signaling pathway and pyridazinone inhibition.



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A typical drug discovery and development workflow.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of pyridazinone derivatives, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of a Representative Pyridazinone Derivative

Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone:

- Reaction Setup: A mixture of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and hydrazine hydrate (3.1 mL, 61.7 mmol) in ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.
- Purification: The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a white solid. The structure and purity are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC₅₀ value of a pyridazinone derivative against the VEGFR-2 kinase.[13][14]

- Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test pyridazinone compound, and a detection reagent (e.g., Kinase-GloTM).
- Assay Preparation: The test pyridazinone compound is serially diluted in DMSO and then further diluted in the kinase assay buffer.
- Reaction Mixture: In a 96-well plate, the recombinant VEGFR-2 kinase, the kinase substrate, and the diluted test compound are combined in the kinase assay buffer.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 μL .

- Incubation: The plate is incubated at 30°C for a specified period, typically 30-60 minutes.
- Detection: After incubation, the detection reagent is added to each well to measure the amount of ATP remaining. The luminescence is read using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of pyridazinone derivatives.[\[15\]](#)[\[16\]](#)

- Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.
- Compound Administration: The test pyridazinone compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
- Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
- Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

In Vitro PDE4B Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of pyridazinone compounds against the PDE4B enzyme.[9][17]

- Reagents and Materials: Recombinant human PDE4B enzyme, cAMP, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), PDE assay buffer, and a binding agent that specifically binds to the linearized substrate.
- Assay Principle: This is often a fluorescence polarization (FP) based assay. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low FP. When PDE4B hydrolyzes the cAMP, the resulting linear monophosphate binds to a larger binding agent, leading to slower rotation and a higher FP signal.
- Assay Procedure:
 - The test pyridazinone compound is serially diluted.
 - In a microplate, the PDE4B enzyme is pre-incubated with the test compound.
 - The enzymatic reaction is initiated by adding the fluorescently labeled cAMP substrate.
 - The reaction is incubated at 37°C for a specific duration.
 - The binding agent is added to stop the reaction and allow for the binding to the hydrolyzed substrate.
 - The fluorescence polarization is measured using a suitable plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (derived from the change in FP signal) against the logarithm of the inhibitor concentration.

Conclusion

The pyridazinone core continues to be a highly privileged scaffold in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The ease of its chemical modification allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the

full therapeutic potential of this remarkable heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly lead to the discovery of new and improved drug candidates in the future.

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